molecular formula C13H12N4O5 B5795723 Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

Cat. No.: B5795723
M. Wt: 304.26 g/mol
InChI Key: KQCHJKZUBMPSAJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate: is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 1-methylpyrazole to form 1-methyl-4-nitropyrazole. This intermediate is then reacted with 2-aminobenzoic acid under appropriate conditions to form the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by amide bond formation under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and green chemistry principles may also be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate is unique due to its combination of a nitropyrazole moiety and a benzoate ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-16-7-10(17(20)21)11(15-16)12(18)14-9-6-4-3-5-8(9)13(19)22-2/h3-7H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCHJKZUBMPSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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